![molecular formula C24H26N2O3 B2527049 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide CAS No. 942010-59-5](/img/structure/B2527049.png)
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide
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Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a complex organic compound that features a naphthamide core linked to a morpholinoethyl group and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling with Naphthoyl Chloride: The final step involves the coupling of the amine with 1-naphthoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthamide core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced naphthamide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide has been investigated for its potential therapeutic effects, particularly in the development of new drugs. Its applications include:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Similar compounds have been reported to induce apoptosis and interfere with cell cycle regulation, making them potential candidates for cancer therapy . For example, derivatives of naphthamide have demonstrated effectiveness against various cancer cell lines by modulating key signaling pathways involved in tumor growth .
- Antimicrobial Properties : Research indicates that compounds with naphthamide structures can exhibit antimicrobial activities. This suggests potential applications in developing treatments for bacterial infections .
- Anti-inflammatory Effects : There is evidence that naphthamide derivatives can inhibit cyclooxygenase enzymes, thereby reducing inflammation. This positions them as potential therapeutic agents for inflammatory diseases .
Biological Research
The compound's interaction with biological targets makes it a subject of interest in biological research:
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it could inhibit histone deacetylases, which play a role in cancer biology .
- Cell Signaling Modulation : The compound may influence cellular processes such as apoptosis and differentiation by interacting with receptors and modulating signaling pathways . This aspect is critical for understanding its potential therapeutic applications.
Materials Science
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be used as a reagent in various chemical reactions, facilitating the synthesis of more complex organic molecules. Its structural features allow it to participate in multiple reaction pathways, enhancing its utility in materials science .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- A study evaluating the cytotoxicity of similar compounds against human cancer cell lines demonstrated significant antiproliferative activity, suggesting that this class of compounds could be developed into effective anticancer agents .
- Another research effort focused on synthesizing derivatives of naphthamide and testing their biological activities against various pathogens, revealing promising antimicrobial properties that warrant further investigation .
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholinoethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)-1-naphthamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-(3-chlorophenyl)-2-morpholinoethyl)-1-naphthamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxyl and chlorine analogs, potentially leading to different biological activities and applications.
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Naphthamide core : Provides a stable aromatic system.
- Morpholinoethyl side chain : Enhances solubility and potentially alters pharmacokinetic properties.
- 3-Methoxyphenyl group : May contribute to binding affinity and selectivity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiparasitic effects
- Antitumor properties
- Modulation of neurotransmitter receptors
Antiparasitic Activity
A study evaluating similar naphthamide derivatives demonstrated significant antiparasitic activity against Toxocara canis, a nematode affecting both animals and humans. The compound's mechanism involves disrupting the motility and viability of the parasites in a concentration-dependent manner. A comparative analysis showed that derivatives with similar structures had lower cytotoxicity in human cell lines, indicating a favorable therapeutic index .
Antitumor Properties
Investigations into naphthamide derivatives have revealed potential anticancer effects. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The naphthamide scaffold may interact with multiple cellular pathways, including those involved in apoptosis and signal transduction .
Neurotransmitter Receptor Modulation
The compound's ability to interact with neurotransmitter receptors has been explored, particularly concerning the melatonin receptor (MT2). Modifications to the naphthamide structure have been linked to improved binding affinity and metabolic stability, suggesting that this compound may exhibit similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may bind selectively to specific receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit enzymes critical for parasite survival or cancer cell proliferation.
- Cellular Uptake : The morpholinoethyl group likely enhances cellular permeability, facilitating its action within target cells.
Case Studies
Several case studies have highlighted the biological effects of naphthamide derivatives:
- Antiparasitic Efficacy : A study found that a structurally similar compound caused immobilization of Toxocara canis larvae at concentrations as low as 50 μM within 48 hours, demonstrating significant antiparasitic potential .
- Antitumor Activity : In vitro studies revealed that certain naphthamide derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways, with IC50 values indicating potent activity .
- Neuroprotective Effects : Research indicated that modifications to the naphthamide structure could enhance neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
Data Tables
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-9-4-8-19(16-20)23(26-12-14-29-15-13-26)17-25-24(27)22-11-5-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFWOZIDSACBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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